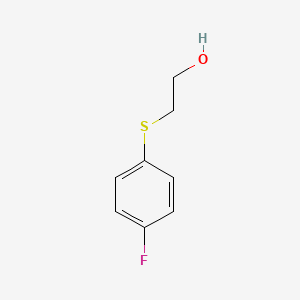

4-Fluorophenylthioethanol

Description

4-Fluorophenylthioethanol is a fluorinated aromatic compound featuring a thioether (-S-) group and an ethanol moiety. These derivatives share a fluorophenyl backbone but differ in the position of the hydroxyl group (primary vs. secondary alcohol). Thioethanol derivatives, where the hydroxyl group is replaced by a thiol (-SH), are less common in the literature but may exhibit distinct reactivity due to the sulfur atom’s nucleophilicity and redox activity.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKSXVPFRPLQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenylthioethanol typically involves the reaction of 4-fluorothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Fluorothiophenol} + \text{Ethylene Oxide} \rightarrow \text{4-Fluorophenylthioethanol} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylthioethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 2-(4-Fluoro-phenylsulfanyl)acetaldehyde or 2-(4-Fluoro-phenylsulfanyl)acetic acid.

Reduction: Formation of 2-(4-Fluoro-phenylsulfanyl)ethane-1-thiol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenylthioethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenylthioethanol involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the sulfanyl-ethanol moiety contribute to its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorophenyl)ethanol (CAS 7589-27-7)

- Structure : Primary alcohol with a fluorophenyl group at the β-position.

- Properties : Molecular weight 140.16 g/mol, boiling point ~220°C (estimated), and moderate solubility in polar solvents due to the hydroxyl group .

- Applications : Used in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals.

1-(4-Fluorophenyl)ethanol (CAS 403-41-8)

- Structure : Secondary alcohol with a fluorophenyl group directly attached to the alcohol-bearing carbon.

- Properties : Similar molecular weight (140.16 g/mol) but distinct stereochemistry and reactivity. The secondary alcohol is more sterically hindered, affecting its participation in nucleophilic substitutions .

- Applications : Intermediate in the synthesis of antifungal agents and liquid crystals.

Thioether Analogues

- Example: 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanol (from ) Structure: Combines a triazole ring, thioether linkage, and ethanol moiety. Properties: Enhanced lipophilicity compared to hydroxylated analogs due to the sulfur atom. The thioether group increases stability against oxidation but may participate in disulfide bond formation under specific conditions . Applications: Potential use in medicinal chemistry for targeted drug delivery.

Thiophene-Containing Derivatives

- Example: (4-Thien-2-ylphenyl)methanol (CAS 81443-44-9) Structure: Thiophene ring fused to a benzyl alcohol group. Properties: Molecular weight 190.26 g/mol; the thiophene ring introduces π-conjugation, altering electronic properties and solubility . Applications: Building block for optoelectronic materials and ligands in catalysis.

Comparative Data Table

Research Findings and Trends

- Reactivity: Fluorophenyl alcohols exhibit higher acidity compared to non-fluorinated analogs due to the electron-withdrawing fluorine, enhancing their utility in deprotonation reactions . Thioether derivatives, however, show greater nucleophilicity at the sulfur atom, enabling participation in cross-coupling reactions .

- Biological Activity : Fluorinated alcohols are often used to improve metabolic stability in drug candidates, while thioether-containing compounds may enhance membrane permeability .

Biological Activity

4-Fluorophenylthioethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in various therapeutic contexts.

Synthesis

The synthesis of 4-fluorophenylthioethanol typically involves the reaction of 4-fluorobenzenethiol with ethylene oxide or other alkylating agents. The reaction conditions can vary, but the goal is to achieve high purity and yield.

Biological Activity

The biological activity of 4-fluorophenylthioethanol can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with thiol groups often exhibit antimicrobial properties. For instance, derivatives of thiol-containing compounds have shown effectiveness against various bacterial strains, including resistant strains .

- Anticancer Potential : Studies have demonstrated that thiol-containing compounds can inhibit cancer cell proliferation. For example, similar compounds have been reported to affect the growth of leukemia cells and other cancer types at low micromolar concentrations .

- Neuroprotective Effects : Some research suggests that thiol compounds may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases .

Case Studies

Several case studies illustrate the application and efficacy of 4-fluorophenylthioethanol and related compounds:

- Case Study 1 : A study involving a derivative of 4-fluorophenylthioethanol demonstrated significant inhibition of bacterial growth in vitro, particularly against strains resistant to common antibiotics. The compound was tested in various concentrations, revealing an IC50 value comparable to established antibiotics .

- Case Study 2 : In a cancer research setting, a related compound showed promising results against colon carcinoma cell lines, with IC50 values indicating effective growth inhibition at micromolar concentrations. This highlights the potential for further development into anticancer therapies .

- Case Study 3 : Neuroprotective effects were observed in animal models where thiol compounds were administered. These studies indicated a reduction in neuroinflammation and oxidative stress markers, suggesting a protective role against neurodegeneration .

Data Table

The following table summarizes the biological activities and findings related to 4-fluorophenylthioethanol:

| Biological Activity | Description | IC50 Values (μM) |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 10 - 100 |

| Anticancer | Growth inhibition in cancer cell lines | 4 - 50 |

| Neuroprotective | Reduction in neuroinflammation | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.